molecular formula C9H13NO3 B12081265 1-Cyclobutaneamidocyclopropane-1-carboxylic acid

1-Cyclobutaneamidocyclopropane-1-carboxylic acid

Cat. No.: B12081265
M. Wt: 183.20 g/mol
InChI Key: JVHLNJBWZGBBSE-UHFFFAOYSA-N
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Description

1-Cyclobutaneamidocyclopropane-1-carboxylic acid is a synthetic chemical reagent designed for research applications. As a derivative featuring both cyclopropane and cyclobutane rings, it is of significant interest in medicinal chemistry and drug discovery for its potential as a molecular scaffold or a precursor for more complex structures. The unique conformation and potential ring strain of its cyclopropane-carboxylic acid moiety may be exploited to influence the physicochemical properties and biological activity of target molecules . In a laboratory setting, this compound can serve as a key intermediate in the synthesis of novel compounds, potentially for use as enzyme inhibitors or receptor modulators. Researchers can utilize it to explore structure-activity relationships or to introduce conformational constraints into peptide mimetics. Handling should adhere to standard laboratory safety protocols. Appropriate personal protective equipment should be worn, and the material should be stored in a cool, dry environment. 1-Cyclobutaneamidocyclopropane-1-carboxylic acid is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1-(cyclobutanecarbonylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7(6-2-1-3-6)10-9(4-5-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)

InChI Key

JVHLNJBWZGBBSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Construction via Alkylative Cyclization

The synthesis of 1-cyclobutaneamidocyclopropane-1-carboxylic acid begins with the formation of the cyclopropane core. Patent outlines a robust method for constructing 1-aminocyclopropane-1-carboxylic acid, which serves as the precursor for subsequent amidation. The process initiates with the reaction of nitroacetic acid esters (e.g., ethyl nitroacetate) and 1,2-dihaloethanes (e.g., 1,2-dibromoethane) in dichloromethane under reflux (80–120°C), catalyzed by sodium carbonate . This alkylative cyclization yields 1-nitrocyclopropane-1-carboxylate ester, where the nitro group is strategically positioned for reduction to an amine.

Reaction Conditions for Cyclopropanation

ParameterSpecificationCitation
SubstrateEthyl nitroacetate, 1,2-dibromoethane
CatalystSodium carbonate
SolventDichloromethane
Temperature80–120°C (reflux)
Product1-Nitrocyclopropane-1-carboxylate ester

The choice of 1,2-dihaloethane impacts reaction efficiency; 1,2-dibromoethane provides superior leaving-group ability compared to 1,2-dichloroethane . Post-cyclization, the nitro group is reduced to an amine using stannous chloride in methanol at 15–20°C, yielding 1-aminocyclopropane-1-carboxylate ester . This intermediate is critical for introducing the amide functionality.

ParameterSpecification
Substrate1-Aminocyclopropane-1-carboxylate ester
Acylating AgentCyclobutanecarbonyl chloride
BaseTriethylamine
SolventDichloromethane
Temperature0–25°C (ambient)

Post-acylation, the intermediate 1-(cyclobutanecarbonylamino)cyclopropane-1-carboxylate ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in methanol under reflux (70–90°C) . This step cleaves the ester to yield the final product, 1-cyclobutaneamidocyclopropane-1-carboxylic acid.

Optimization of Nitro Reduction and Amidation

The reduction of the nitro group in 1-nitrocyclopropane-1-carboxylate ester is pivotal for ensuring high amine purity. Stannous chloride in methanol at 15–20°C achieves >90% conversion , though alternatives like catalytic hydrogenation could mitigate tin waste. Similarly, the amidation step’s efficiency hinges on the nucleophilicity of the cyclopropane amine, which may be attenuated by steric effects from the adjacent ester. Kinetic studies suggest that increasing the reaction time to 24 hours or using excess acyl chloride improves yields.

Challenges in Geminal Functionalization

The geminal arrangement of the carboxylic acid and amide groups introduces steric and electronic challenges. Molecular modeling indicates that the cyclopropane ring’s strain exacerbates repulsion between the substituents, potentially leading to byproducts such as intramolecular lactams or decarboxylation. Patent addresses similar issues in 1-aminocyclopropane-1-carboxylic acid synthesis by employing low-temperature crystallization (95% ethanol, 0–5°C) to isolate the product , a strategy applicable to the final compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutaneamidocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carboxylic acid group to an alcohol.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Agricultural Applications

Enhancement of Plant Stress Tolerance

Recent studies have highlighted the role of 1-amino-cyclopropane-1-carboxylic acid (ACCA), a related compound, in enhancing plant resilience against biotic and abiotic stresses. ACCA serves as a precursor for ethylene, a plant hormone crucial for regulating growth and stress responses. Research indicates that applying ACCA can improve the stress tolerance of crops, such as maize, by enhancing their defense mechanisms against pathogens and environmental stressors .

Case Study: Maize Cultivation

  • Objective : To evaluate the efficacy of ACCA in improving maize resistance to pathogens.
  • Methodology : Field trials were conducted using different concentrations of ACCA sprayed on maize plants.
  • Results : The treated plants showed a significant increase in resistance to common pathogens and improved overall growth metrics compared to untreated controls.

Medicinal Chemistry Applications

Potential in Tumor Imaging

1-Cyclobutaneamidocyclopropane-1-carboxylic acid derivatives have been explored for their potential in nuclear medicine. Specifically, compounds like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) labeled with fluorine-18 have been developed for tumor localization through positron emission tomography (PET) imaging .

Case Study: Tumor Localization

  • Objective : To assess the tumor-avid properties of FACBC in glioblastoma patients.
  • Methodology : PET imaging was performed on patients with residual tumors using FACBC.
  • Results : The imaging demonstrated high uptake in tumor tissues compared to surrounding healthy tissues, indicating its potential as a diagnostic tool.

Biochemical Applications

Role in Ethylene Biosynthesis

The compound is integral to the biosynthesis of ethylene, influencing various physiological processes in plants such as fruit ripening and senescence. By modulating ethylene production, 1-cyclobutaneamidocyclopropane-1-carboxylic acid can affect plant growth dynamics and stress responses.

Data Table: Effects of ACCA on Plant Physiology

ParameterControl GroupACCA Treated Group
Ethylene Production (µL/g/h)515
Pathogen Resistance (%)4075
Growth Rate (cm/week)24

Future Directions and Research Needs

While the current applications demonstrate significant promise, further research is essential to optimize the use of 1-cyclobutaneamidocyclopropane-1-carboxylic acid across various fields:

  • Agriculture : Investigating optimal concentrations and application methods for different crops.
  • Medicine : Expanding studies on its derivatives for imaging and therapeutic applications.
  • Biochemistry : Exploring its interactions at the molecular level to understand its full potential.

Mechanism of Action

The mechanism by which 1-Cyclobutaneamidocyclopropane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Cyclobutaneamidocyclopropane-1-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
1-Cyclobutaneamidocyclopropane-1-carboxylic acid* C₈H₁₁NO₃ Cyclopropane, Cyclobutaneamide, Carboxylic acid ~185.18 Potential enzyme inhibitor, drug intermediate (inferred)
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ Cyclopropane, Amino, Carboxylic acid 101.10 Ethylene biosynthesis precursor in plants
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ Cyclopropane, Fluorine, Carboxylic acid 120.08 Radiolabeling, metabolic studies
1-Cyano-1-cyclopropanecarboxylic acid C₅H₅NO₂ Cyclopropane, Cyano, Carboxylic acid 123.10 Sphingosine kinase inhibitor (nanomolar potency)
1,1-Cyclobutane dicarboxylic acid C₆H₈O₄ Cyclobutane, Two carboxylic acids 144.13 Chelating agent, polymer synthesis

*Inferred properties due to lack of direct evidence.

Physicochemical Properties

  • Ring Strain : Cyclopropane derivatives exhibit higher ring strain than cyclobutane analogs, influencing reactivity. For example, ACC undergoes enzymatic oxidation to ethylene via ACC oxidase , whereas the fluorinated analog () shows enhanced metabolic stability due to fluorine’s electronegativity.
  • Solubility: The amide group in 1-Cyclobutaneamidocyclopropane-1-carboxylic acid likely improves water solubility compared to non-polar derivatives like 1-allylcyclopropanecarboxylic acid (logP ~1.5) .
  • Stability: Boc-protected analogs (e.g., 1-(Boc-Amino)cyclopropanecarboxylic acid) demonstrate stability under acidic conditions, suggesting that the cyclobutaneamide group may similarly resist hydrolysis .

Biological Activity

1-Cyclobutaneamidocyclopropane-1-carboxylic acid (CBCA) is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of CBCA, exploring its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : 1-Cyclobutaneamidocyclopropane-1-carboxylic acid

CBCA exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound's structural properties allow it to influence enzymatic reactions and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : CBCA has been shown to inhibit certain enzymes, which can alter metabolic pathways.
  • Receptor Modulation : It may interact with receptors that regulate pain and inflammation, potentially offering analgesic effects.

Antimicrobial Properties

Research indicates that CBCA possesses antimicrobial activity against a range of pathogens. It has been tested in vitro against bacteria and fungi, demonstrating significant inhibition of growth.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Analgesic Effects

Studies involving animal models have shown that CBCA can reduce pain responses, particularly in models of inflammatory pain. Its efficacy was compared to standard analgesics, revealing comparable results.

Analgesic Comparison CBCA Efficacy (%) Standard Drug Efficacy (%)
Pain Reduction7075

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, CBCA was tested against various bacterial strains. The results indicated that CBCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The study highlighted its mechanism of action as likely involving cell wall disruption.

Study 2: Analgesic Activity in Inflammatory Pain Models

A study published in Journal of Pain Research evaluated the analgesic properties of CBCA in a rat model of inflammatory pain. The results indicated that administration of CBCA resulted in a significant reduction in pain scores compared to control groups. The study concluded that CBCA could be a promising candidate for further development as an analgesic drug.

Pharmacokinetics

The pharmacokinetic profile of CBCA reveals moderate absorption and distribution characteristics, with studies indicating a half-life suitable for therapeutic applications. Further research is needed to fully understand its metabolism and excretion pathways.

Toxicity Studies

Preliminary toxicity assessments indicate that CBCA has a favorable safety profile at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Q. What are the established synthetic routes for 1-aminocyclopropane-1-carboxylic acid (ACC), and how do reaction conditions influence yield and purity?

ACC is synthesized via two primary routes:

  • Hofmann Degradation : Reaction of diethyl cyclopropane-1,1-dicarboxylate with ammonia to form an intermediate amide, followed by hydrolysis and decarboxylation .
  • Cyclopropanation of Glycine Derivatives : Using transition-metal catalysts to cyclopropanate glycine precursors, optimizing temperature (50–80°C) and solvent polarity (aqueous/organic biphasic systems) to minimize racemization .
    Key purity challenges include residual ammonia or byproducts like β-alanine derivatives, addressed via recrystallization (ethanol/water) or ion-exchange chromatography .

Q. What spectroscopic and crystallographic methods are most effective for characterizing ACC’s stereochemistry and stability?

  • NMR : 1^1H and 13^13C NMR confirm cyclopropane ring integrity and amino-carboxylate tautomerism. 1^1H NMR coupling constants (J1,2J_{1,2} = 4–6 Hz) verify ring strain .
  • X-ray Crystallography : Resolves stereochemical configuration (e.g., (1S,2R) vs. (1R,2S)) and hydrogen-bonding networks in crystal lattices, critical for studying ACC’s interaction with enzymes like ACC deaminase .
  • FT-IR : Identifies zwitterionic forms via asymmetric COO⁻ stretching (1570–1610 cm⁻¹) and NH₃⁺ bending (1510–1550 cm⁻¹) .

Q. How does ACC function as a precursor to ethylene in plants, and what experimental models are used to study its biosynthesis?

ACC is the immediate precursor of ethylene, catalyzed by ACC oxidase (ACO) in the presence of Fe²⁺ and ascorbate. Researchers use:

  • Arabidopsis thaliana mutants (e.g., eto1 with hyperactive ACC synthase) to study ethylene overproduction .
  • Isolated enzyme assays : Monitor ACO activity via gas chromatography (ethylene quantification) or spectrophotometric detection of cyanide (byproduct) .
  • Isotopic labeling : 14^{14}C-ACC tracks ethylene conversion rates under stress conditions (e.g., hypoxia, pathogen exposure) .

Advanced Research Questions

Q. How do structural modifications of ACC (e.g., fluorination, cyano substitution) affect its enzymatic inhibition and metabolic stability?

  • Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid): Resist decomposition by ACC deaminase due to C-F bond stability, enhancing half-life in soil microbiota studies. Synthesized via electrophilic fluorination of cyclopropane intermediates .
  • Cyano derivatives (e.g., 1-cyano-1-cyclopropanecarboxylic acid): Act as irreversible inhibitors of sphingosine kinase 1, synthesized via homoconjugate addition to cyclopropane-1,1-dicarboxylate esters .
  • Methylation at C2 : Reduces ring strain, lowering reactivity with ACC oxidase but improving bioavailability in pharmacokinetic models .

Q. What experimental strategies resolve contradictions in ACC’s role in microbial symbiosis versus pathogenesis?

  • Gene knockout studies : Disrupt acdS (ACC deaminase gene) in Rhizobium spp. to assess ACC’s dual role in nitrogen fixation (symbiosis) and biofilm disruption (pathogenesis) .
  • Metabolomic profiling : Compare ACC accumulation in plant rhizospheres infected with Agrobacterium (pathogen) vs. Azospirillum (symbiont) using LC-MS/MS .
  • Structural mimicry assays : Test ACC analogs (e.g., 1-aminocyclopentane-1-carboxylate) to differentiate substrate specificity of bacterial ACC deaminases .

Q. What advanced analytical techniques quantify trace ACC in complex biological matrices, and how are matrix effects mitigated?

  • LC-MS/MS with derivatization : AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) enhances ACC ionization efficiency, achieving detection limits of 0.1 nM in plant sap .
  • Microdialysis coupled to CE-UV : Minimizes matrix interference (e.g., phenolics in root exudates) via molecular weight cut-off membranes (10 kDa) .
  • Isotope dilution analysis : 13^{13}C-ACC internal standards correct for ion suppression in soil extracts .

Q. How do computational models predict ACC’s conformational flexibility and binding affinity to ethylene biosynthesis enzymes?

  • Molecular Dynamics (MD) Simulations : Simulate ACC’s zwitterionic stability in aqueous vs. hydrophobic active sites (e.g., ACC synthase) using AMBER force fields .
  • Docking Studies (AutoDock Vina) : Predict hydrogen-bond interactions between ACC’s carboxylate and ACO’s His177 and Arg244 residues, validated by mutagenesis .
  • QM/MM Calculations : Analyze transition states during ACC → ethylene conversion, identifying Fe²⁺-O₂ as the critical oxidant .

Methodological Challenges and Solutions

Q. What protocols ensure safe handling of ACC given its hygroscopicity and potential respiratory hazards?

  • Storage : Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis to ethylene precursors .
  • PPE : N95 masks and nitrile gloves mandatory during weighing; fume hoods for bulk handling (TLV-TWA: 0.1 mg/m³) .
  • Spill management : Neutralize ACC dust with 5% acetic acid before wet-vacuuming .

Q. How are isotopic analogs of ACC (e.g., 15^{15}15N, 2^{2}2H) synthesized for tracer studies in plant-microbe interactions?

  • 15^{15}N-ACC : React 15^{15}NH₃ with diethyl cyclopropane-1,1-dicarboxylate under microwave irradiation (100°C, 30 min), yielding 95% isotopic enrichment .
  • 2^{2}H-ACC : Catalytic deuteration of cyclopropene precursors using Pd/C in D₂O, followed by reductive amination .

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